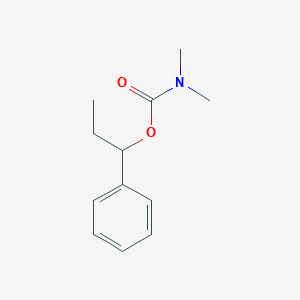
1-phenylpropyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpropyl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamate esters, which are widely used in various chemical industries. This compound is known for its applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 1-phenylpropyl N,N-dimethylcarbamate typically involves the reaction of 1-phenylpropanol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe2O3/Cr2O3) are employed to facilitate the reaction, achieving high selectivity and yield .
Analyse Des Réactions Chimiques
1-Phenylpropyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions typically yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include substituted carbamates, amines, and alcohols .
Applications De Recherche Scientifique
1-Phenylpropyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-phenylpropyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced cholinergic activity .
Comparaison Avec Des Composés Similaires
1-Phenylpropyl N,N-dimethylcarbamate can be compared with other carbamate esters such as pyridinyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, pyridinyl N,N-dimethylcarbamate is primarily used in pharmaceuticals, while phenyl N,N-dimethylcarbamate finds applications in both pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development. Further research into its mechanisms and applications will continue to uncover new possibilities for this compound.
Propriétés
Numéro CAS |
6975-57-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-phenylpropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-11(15-12(14)13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
Clé InChI |
IDTXPNIILSVALZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


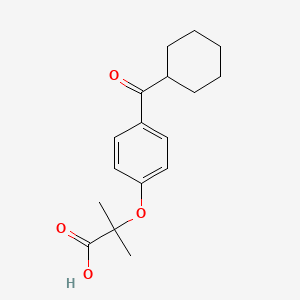
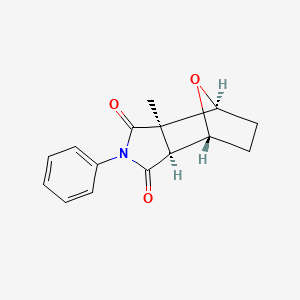
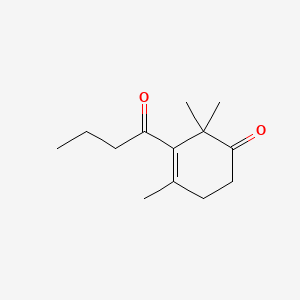
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
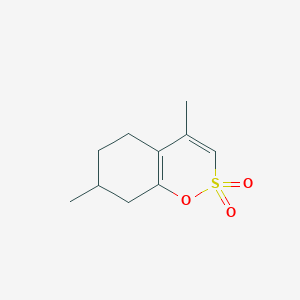
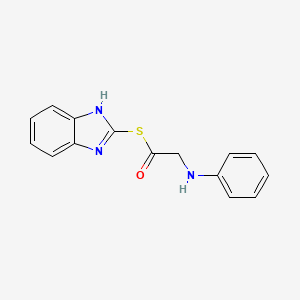
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
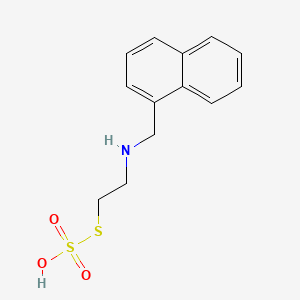
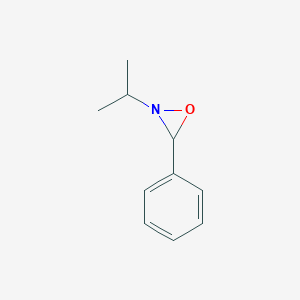
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
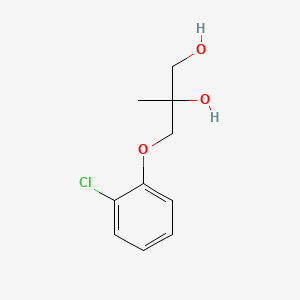
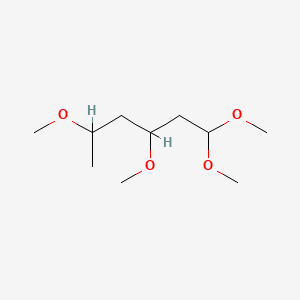
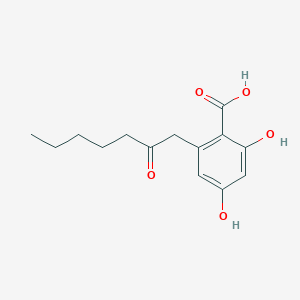
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
